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Compound of Interest

Compound Name: 2,5-Bis(iodomethyl)-1,4-dioxane

Cat. No.: B134059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Bis(iodomethyl)-1,4-dioxane, a key diether intermediate in various synthetic applications. Due

to the limited availability of published, peer-reviewed spectroscopic data for this specific

compound, this document combines foundational spectroscopic principles of the 1,4-dioxane

core with data extrapolated from analogous compounds to present a predictive and practical

guide for the characterization of 2,5-Bis(iodomethyl)-1,4-dioxane.

Chemical Structure and Properties
IUPAC Name: 2,5-Bis(iodomethyl)-1,4-dioxane

Molecular Formula: C₆H₁₀I₂O₂

Molecular Weight: 367.95 g/mol

CAS Number: 101084-46-2 (Mixture of Diastereomers), 56127-59-4 (trans-isomer)

The structure consists of a central 1,4-dioxane ring substituted at the 2 and 5 positions with

iodomethyl groups. The presence of two stereocenters gives rise to cis and trans

diastereomers.
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The following tables summarize the expected spectroscopic data for 2,5-Bis(iodomethyl)-1,4-
dioxane based on the analysis of the 1,4-dioxane moiety and related halogenated derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Nucleus

Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H NMR

-CH₂I ~3.2 - 3.5
Doublet of Doublets

(dd) or Multiplet (m)

Diastereotopic protons

coupled to the

methine proton on the

dioxane ring.

-CH- (ring) ~3.6 - 4.0 Multiplet (m)

Complex splitting due

to coupling with

adjacent methylene

protons in the ring and

the iodomethyl group.

-CH₂- (ring) ~3.5 - 3.8 Multiplet (m)
Protons on the

dioxane ring.

¹³C NMR

-CH₂I ~5 - 15 -

Significant upfield shift

due to the heavy

iodine atom.

-CH- (ring) ~70 - 75 -
Carbon attached to

the iodomethyl group.

-CH₂- (ring) ~65 - 70 -

Unsubstituted

methylene carbons of

the dioxane ring.

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (alkyl) 2850 - 3000 Medium-Strong

C-O-C stretch (ether) 1070 - 1150 Strong

C-I stretch 500 - 600 Medium-Strong

Table 3: Predicted Mass Spectrometry (MS) Data
Ion Type Predicted m/z Notes

[M]⁺ 368 Molecular ion peak.

[M-I]⁺ 241 Loss of an iodine atom.

[M-CH₂I]⁺ 227 Loss of an iodomethyl radical.

[C₄H₇O₂]⁺ 103

Fragment corresponding to the

dioxane ring after loss of both

iodomethyl groups.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2,5-
Bis(iodomethyl)-1,4-dioxane are not readily available in the public domain. However,

standard procedures for NMR, IR, and MS analysis of organic compounds would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Bis(iodomethyl)-1,4-dioxane
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters

include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient
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number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider

spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary. A larger

number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid

sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Depending on the instrumentation, the sample can be introduced via

direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS).

Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions

and providing structural information. Electrospray Ionization (ESI) or Chemical Ionization (CI)

may also be used for softer ionization.

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like 2,5-Bis(iodomethyl)-1,4-dioxane.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation
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NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Coupling, Integration Identify Functional Groups Determine Molecular Weight & Fragmentation

Propose/Confirm Structure

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Interpretation of the spectroscopic data should be done in a concerted manner:

MS provides the molecular weight and elemental composition (with high-resolution MS),

giving the first confirmation of the compound's identity. Fragmentation patterns offer clues

about the connectivity of atoms.

IR spectroscopy confirms the presence of key functional groups, such as the C-O-C ether

linkages and the absence of other functionalities (e.g., hydroxyl or carbonyl groups).
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NMR spectroscopy provides the most detailed structural information. ¹H NMR reveals the

number of different proton environments and their neighboring protons through chemical

shifts and coupling patterns. ¹³C NMR indicates the number of unique carbon environments.

Together, they allow for the complete elucidation of the molecular structure and

stereochemistry.

By combining the information from these techniques, researchers can confidently confirm the

synthesis and purity of 2,5-Bis(iodomethyl)-1,4-dioxane for its use in further research and

development.

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Bis(iodomethyl)-1,4-
dioxane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134059#spectroscopic-data-nmr-ir-ms-of-2-5-bis-
iodomethyl-1-4-dioxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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